2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-3-10(13)12(15)14-6-8-5-9(7-14)11(8)16-4-2/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCUZNBOGQNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CC(C1)C2OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that the structure of this compound suggests that it contains an 8-azabicyclo[321]octane scaffold . This is a common structural motif found in the family of tropane alkaloids , which are known to display a wide array of interesting biological activities Therefore, it’s possible that “2-Chloro-1-(6-ethoxy-3-azabicyclo[31
Biological Activity
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex bicyclic structure, characterized by the presence of a chloro group and an ethoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 227.7 g/mol.
Research indicates that compounds similar to this compound often act as agonists or antagonists at various neurotransmitter receptors. Specifically, they may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in cognitive processes and neuroprotection.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Nicotinic Receptor Agonism | Exhibits agonistic effects on α7 nAChRs, implicated in cognitive enhancement. |
| Neuroprotective Properties | Potential to protect neurons from damage in models of neurodegenerative diseases. |
| Cognitive Enhancement | May improve memory and learning in animal models through cholinergic mechanisms. |
Case Studies
Several studies have explored the effects of similar compounds on cognitive function and neuroprotection:
- Study on Cognitive Deficits :
- Neuroprotection in Neurodegeneration :
- Behavioral Assessments :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
